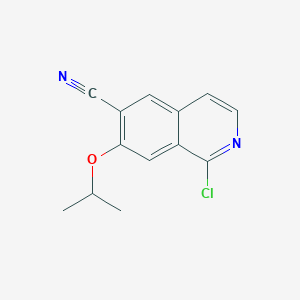
1-Chloro-7-isopropoxyisoquinoline-6-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Chloro-7-isopropoxyisoquinoline-6-carbonitrile (CAS No. 1817630-42-4) is a chemical compound with the molecular formula C₁₃H₁₁ClN₂O. It features an isoquinoline core substituted with chlorine, an isopropoxy group, and a cyano (carbonitrile) functional group. This compound belongs to the class of heterocyclic compounds and exhibits interesting properties due to its unique structure .
Vorbereitungsmethoden
The synthetic routes for 1-Chloro-7-isopropoxyisoquinoline-6-carbonitrile involve the following steps:
Step 1: Start with an appropriate precursor, such as 7-isopropoxyisoquinoline.
Step 2: Introduce the chloro substituent using a chlorinating agent (e.g., thionyl chloride).
Step 3: Finally, add the cyano group using a nitrating agent (e.g., sodium cyanide).
Industrial production methods may vary, but the above steps outline the fundamental synthesis pathway.
Analyse Chemischer Reaktionen
1-Chloro-7-isopropoxyisoquinoline-6-carbonitrile can participate in various reactions:
Substitution Reactions: It can undergo nucleophilic substitution reactions due to the presence of the chlorine atom. Common reagents include amines or other nucleophiles.
Reduction Reactions: Reduction of the cyano group can yield the corresponding amine.
Oxidation Reactions: Oxidation of the isopropoxy group may lead to different functional groups.
Major Products: The major products depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-Chloro-7-isopropoxyisoquinoline-6-carbonitrile finds applications in:
Medicinal Chemistry: Researchers explore its potential as a scaffold for drug development.
Biological Studies: It may interact with specific receptors or enzymes.
Industry: Its unique structure could be useful in designing novel materials.
Wirkmechanismus
The exact mechanism of action remains an active area of research. It likely involves interactions with cellular targets, possibly affecting signaling pathways or enzymatic processes.
Vergleich Mit ähnlichen Verbindungen
While there are no direct analogs, we can compare it to related isoquinoline derivatives. Notable compounds include 7-isopropoxyisoquinoline and other cyano-substituted isoquinolines.
Eigenschaften
Molekularformel |
C13H11ClN2O |
|---|---|
Molekulargewicht |
246.69 g/mol |
IUPAC-Name |
1-chloro-7-propan-2-yloxyisoquinoline-6-carbonitrile |
InChI |
InChI=1S/C13H11ClN2O/c1-8(2)17-12-6-11-9(5-10(12)7-15)3-4-16-13(11)14/h3-6,8H,1-2H3 |
InChI-Schlüssel |
WAGYOSUNFIAHCN-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)OC1=C(C=C2C=CN=C(C2=C1)Cl)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


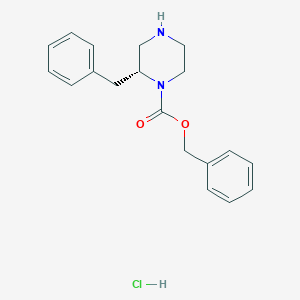
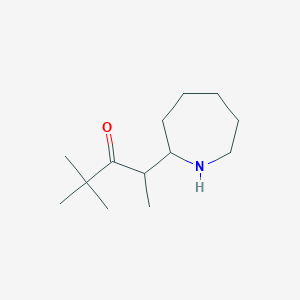
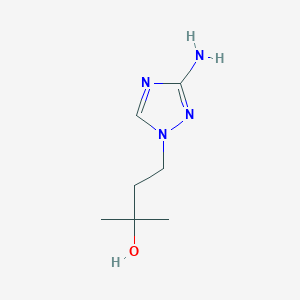
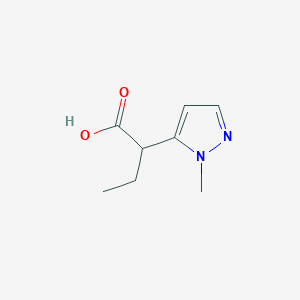
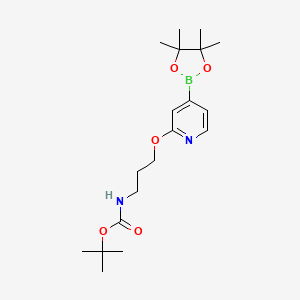
![7-Methoxy-2,3-dihydrobenzo[b][1,4]dioxin-6-amine](/img/structure/B13076058.png)
![2-tert-Butylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B13076072.png)
![Tert-butyl 1-(hydroxymethyl)-2-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B13076079.png)
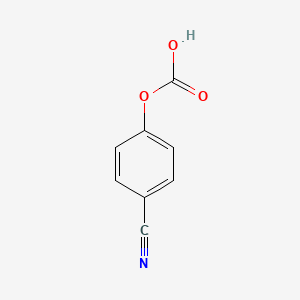
![(3aR,4R,5R,6aS)-5-hydroxy-4-[(E)-3-hydroxyoct-1-enyl]-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-one](/img/structure/B13076101.png)
![4-methyl-1-[(2-methyl-1,3-thiazol-4-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B13076102.png)

![3-Chloro-2-{[(2-ethoxyethyl)amino]methyl}phenol](/img/structure/B13076115.png)

